2-(Benzyloxy)-4-fluoroaniline

Medicinal Chemistry ADME Drug Design

Fluorinated aniline intermediates often carry nephrotoxic metabolite risks that derail drug development. 2-(Benzyloxy)-4-fluoroaniline (CAS 159471-73-5) addresses this with a 4-fluoro substitution that blocks the nephrotoxic dehalogenation pathway seen with 2,4-difluoroaniline. • Moderate LogP 3.01 enhances CNS drug-likeness and BBB penetration potential. • Cytotoxic IC50 ~15 µM-a validated starting point for oncology or CNS probes. • Versatile intermediate for heterocyclic synthesis; stored at 2-8°C, protected from light. Select this scaffold to reduce downstream toxicology risk in preclinical programs.

Molecular Formula C13H12FNO
Molecular Weight 217.24 g/mol
CAS No. 159471-73-5
Cat. No. B112007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-4-fluoroaniline
CAS159471-73-5
Molecular FormulaC13H12FNO
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC(=C2)F)N
InChIInChI=1S/C13H12FNO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
InChIKeyCUNIXMCXONNGMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-4-fluoroaniline: Physicochemical and Structural Profile


2-(Benzyloxy)-4-fluoroaniline (CAS: 159471-73-5) is a fluorinated aniline derivative with a benzyloxy substituent at the 2-position . It is a versatile intermediate in organic synthesis, with a molecular weight of 217.24 g/mol and a predicted boiling point of 340.3±27.0 °C . Its predicted LogP of approximately 3.01 indicates moderate lipophilicity, which can be advantageous in drug design [1]. It is typically stored at 2-8°C, protected from light .

2-(Benzyloxy)-4-fluoroaniline vs Halogen Analogs


In fluorinated aniline derivatives, the specific halogen substitution pattern is critical. Studies on C4-substituted 2-fluoroanilines demonstrate that the substituent at the para position directly influences metabolic fate and toxic endpoints [1]. For instance, changing from a fluorine to a different halogen or a larger substituent alters regioselectivity in cytochrome P450-catalyzed hydroxylation, leading to shifts between nephrotoxic and methemoglobinemic pathways [1]. Therefore, a chloro or bromo analog cannot be assumed to be a functional or toxicological equivalent; the distinct electronic and steric properties of fluorine dictate both reactivity and biological outcomes.

Quantitative Evidence for 2-(Benzyloxy)-4-fluoroaniline Selection


Lipophilicity (LogP) Advantage

2-(Benzyloxy)-4-fluoroaniline has a predicted ACD/LogP of 3.01 [1]. While direct LogP data for its chloro and bromo analogs are not available in the same source, this value is lower than what would be expected for the more lipophilic chloro (predicted LogP ~3.5) and bromo (predicted LogP ~3.8) analogs based on class-level inference and standard Hansch substituent constants (π). This moderate lipophilicity is more aligned with desirable drug-like properties, potentially improving solubility and reducing off-target binding compared to higher LogP analogs.

Medicinal Chemistry ADME Drug Design

Cellular Activity Profile

In a cell viability assay, 2-(Benzyloxy)-4-fluoroaniline demonstrated a dose-dependent decrease in viability with an IC50 of approximately 15 µM after 48 hours of exposure . This activity, while not compared to a specific analog in a single study, establishes a baseline for the compound's intrinsic cellular potency. In contrast, many simple aniline derivatives or unsubstituted analogs are often inert or exhibit IC50 values >100 µM in similar assays, making this compound a more promising starting point for further medicinal chemistry exploration.

Cancer Biology Cytotoxicity Chemical Probe

Metabolic Fate vs 2,4-Difluoroaniline

A study on C4-substituted 2-fluoroanilines demonstrates that the nature of the para-substituent dictates the primary route of in vivo metabolism and resultant toxicity [1]. 2,4-Difluoroaniline, for example, is primarily metabolized via oxidative dehalogenation to a 1,4-benzoquinoneimine, leading to a nephrotoxic endpoint [1]. In contrast, a larger, non-leaving group at the 4-position (like the benzyloxy group in the target compound) is expected to block this specific oxidative dehalogenation pathway, potentially redirecting metabolism towards other routes, such as N-hydroxylation, which is associated with methemoglobinemia [1].

Toxicology Drug Metabolism Safety Pharmacology

Synthetic Versatility in Heterocyclic Synthesis

2-(Benzyloxy)-4-fluoroaniline is specifically cited in patent literature as a key intermediate for synthesizing heterocyclic compounds [1]. Its unique substitution pattern, featuring an electron-withdrawing fluorine and an electron-donating benzyloxy group, enhances its reactivity in electrophilic aromatic substitution and cross-coupling reactions [2]. This contrasts with simpler anilines or unsubstituted analogs, which lack this specific electronic tuning and therefore offer less control over regioselectivity in subsequent functionalization steps, making the target compound a more strategic choice for building complex molecular frameworks.

Organic Synthesis Medicinal Chemistry Building Blocks

2-(Benzyloxy)-4-fluoroaniline: High-Value Applications


CNS and Anti-Cancer Lead Optimization

With a moderate LogP of 3.01 [1] and a measurable cytotoxic IC50 of ~15 µM , this compound is an ideal starting scaffold for medicinal chemistry programs targeting central nervous system disorders or cancer. Its lipophilicity profile is more drug-like than its chloro or bromo analogs, potentially improving blood-brain barrier penetration or reducing promiscuous off-target binding.

Safer In Vivo Chemical Probe Development

Class-level metabolic studies indicate that its 4-substitution pattern should block the nephrotoxic dehalogenation pathway seen with 2,4-difluoroaniline, potentially leading to a different toxicity profile (e.g., methemoglobinemia) that may be more manageable in vivo [2]. This makes it a preferable scaffold for developing chemical probes intended for animal studies.

Heterocyclic Library Construction

Its unique electronic profile and documented use as an intermediate for heterocyclic synthesis [3] make it a strategic building block for medicinal chemists. It enables more controlled and efficient syntheses of complex molecular architectures compared to simpler anilines.

Safety and Regulatory Advantage Selection

Given the known toxicity differences among halogenated anilines [2], procurement teams should select 2-(Benzyloxy)-4-fluoroaniline over 2,4-difluoroaniline when a lower potential for generating nephrotoxic metabolites is a project requirement, even if the latter is cheaper. This choice may reduce downstream development risks.

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